![molecular formula C18H19N5O3 B2383685 8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-17-9](/img/structure/B2383685.png)
8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an imidazo[2,1-f]purine core, which is a fused ring system involving an imidazole ring and a purine ring. This core is substituted at various positions by a hydroxyphenyl group, methyl groups, and a propyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for instance, is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the hydroxyphenyl group might confer some degree of polarity to the molecule .Scientific Research Applications
Pharmacological Significance
This compound belongs to a class of molecules that exhibit significant biological activities, such as inhibiting enzyme functions or serving as the basis for drug development. For example, linagliptin, a closely related molecule, acts as an inhibitor of the dipeptidyl peptidase-4 enzyme, which is crucial in the management of diabetes (Rode & Tajne, 2021). This highlights the potential of similar structures in therapeutic applications.
Biochemical Applications
In the realm of synthetic biology, research has focused on developing unnatural base pairs beyond the standard Watson-Crick base pairs. Imidazo[2,1-f]purine derivatives, due to their unique structural features, have been studied for their ability to pair with expanded pyrimidines, offering insights into new genetic materials (Saito-Tarashima & Minakawa, 2018). This work paves the way for innovations in genetic engineering and synthetic life forms.
Chemical Synthesis and Reactivity
The synthesis and reactivity of molecules containing the imidazo[2,1-f]purine core are of significant interest in medicinal chemistry. The review on hydantoin derivatives, including imidazo[2,1-f]purine analogs, discusses their broad range of biological activities and their role in the synthesis of non-natural amino acids and their conjugates with potential therapeutic applications (Shaikh et al., 2023). These compounds are valuable for their diverse pharmacological properties and in the synthesis of important biomolecules.
Antioxidant and Radical Scavenging Activities
Research on the one-electron oxidation reactions of purine bases, closely related to the imidazo[2,1-f]purine structure, in cellular DNA has provided insights into the oxidative damage and repair mechanisms. This study underscores the importance of understanding the redox behavior of purine derivatives for their potential antioxidant applications (Cadet et al., 2014).
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Purine Derivatives
Purines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic purines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Future Directions
properties
IUPAC Name |
6-(2-hydroxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-4-9-21-16(25)14-15(20(3)18(21)26)19-17-22(14)10-11(2)23(17)12-7-5-6-8-13(12)24/h5-8,10,24H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLAJYURHIWDKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4O)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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